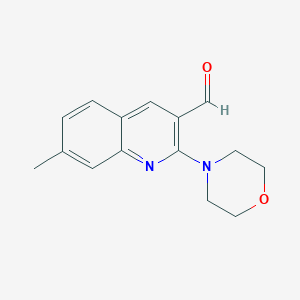

7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXORMWUIJFHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355463 | |

| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400067-02-9 | |

| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Potential Biological Applications

This guide provides a comprehensive technical overview of 7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related quinoline derivatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and explore its potential as a scaffold for novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This assertion is based on the wide array of pharmacological activities exhibited by natural and synthetic quinoline-containing compounds.[2] These activities include anticancer, antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties.[3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.[4]

The presence of a carbaldehyde group at the 3-position and a morpholine moiety at the 2-position of the quinoline core in this compound suggests a molecule designed for further chemical elaboration and with a high potential for biological activity. Quinoline-3-carbaldehydes are recognized as versatile precursors for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential.[5] The morpholine group, a common pharmacophore, is often introduced to enhance the aqueous solubility and metabolic stability of drug candidates.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 400067-02-9 | [7][8] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [7] |

| Molecular Weight | 256.3 g/mol | [7] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be devised based on well-established reactions for analogous quinoline derivatives. The proposed synthesis is a two-step process commencing from N-(m-tolyl)acetamide, as illustrated in the workflow diagram below.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 400067-02-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde (CAS Number: 400067-02-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the synthesis, physicochemical properties, and postulated mechanism of action of this quinoline derivative. Drawing upon the established bioactivity of structurally related molecules, we explore its potential as a modulator of critical cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K) pathway, a key target in oncology. Detailed experimental protocols for its synthesis and hypothetical protocols for its biological evaluation are provided to empower researchers in their exploration of this promising scaffold.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile structure has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a fertile ground for the design of novel therapeutic agents. The subject of this guide, this compound, combines the quinoline backbone with a morpholine moiety and a reactive carbaldehyde group, suggesting a rich potential for biological activity and further chemical modification.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 400067-02-9 | |

| Molecular Formula | C₁₅H₁₆N₂O₂ | |

| Molecular Weight | 256.3 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available |

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methylquinoline-3-carbaldehyde

The initial step involves the reaction of N-(3-tolyl)acetamide with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction proceeds via an electrophilic aromatic substitution followed by cyclization and dehydration to yield the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde. The methyl group at the 3-position of the starting acetanilide directs the cyclization to form the 7-methylquinoline isomer.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The second step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. Treatment of 2-chloro-7-methylquinoline-3-carbaldehyde with morpholine leads to the displacement of the chloride ion, affording the final product, this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

This protocol is adapted from the synthesis of the non-methylated analogue and provides a robust starting point.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

Addition of Starting Material: Once the addition of POCl₃ is complete, add N-(3-tolyl)acetamide (10 mmol) portion-wise to the reaction mixture.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat at 85-90°C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate of 2-chloro-7-methylquinoline-3-carbaldehyde is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/petroleum ether.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or isopropanol.

-

Addition of Morpholine: Add morpholine (1.2 mmol) to the solution. A catalytic amount of a non-nucleophilic base like dimethylaminopyridine (DMAP) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Postulated Mechanism of Action: A Potential PI3K Pathway Inhibitor

While no direct biological data for this compound is currently available in the public domain, its structural features strongly suggest a potential role as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.

Several lines of evidence support this hypothesis:

-

The Morpholine Moiety: The morpholine ring is a key structural component in numerous potent and selective PI3K inhibitors. It often forms crucial hydrogen bonds within the ATP-binding pocket of the PI3K enzyme, contributing significantly to binding affinity and selectivity.

-

The Quinoline Scaffold: The planar quinoline ring system can function as a "hinge-binder," interacting with the hinge region of the kinase domain, a common feature of ATP-competitive kinase inhibitors. Quinazoline and quinoline derivatives have been successfully developed as PI3K inhibitors.

-

Structural Analogy: The overall architecture of this compound resembles that of known PI3K inhibitors, which typically feature a heterocyclic core for hinge binding and a side chain that occupies the affinity pocket.

We postulate that this compound acts as an ATP-competitive inhibitor of Class I PI3K isoforms. By occupying the ATP-binding site, it would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, would block the downstream activation of AKT and mTOR, leading to the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells.

Caption: Postulated inhibition of the PI3K/AKT signaling pathway.

Potential Applications and Future Research Directions

Given its potential as a PI3K inhibitor, this compound represents a valuable lead compound for the development of novel anticancer agents. Future research should focus on:

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its anti-proliferative activity.

-

Enzymatic Assays: Direct testing against the different isoforms of PI3K (α, β, δ, γ) to confirm its inhibitory activity and determine its selectivity profile.

-

Mechanism of Action Studies: Cellular assays, such as Western blotting, to confirm the inhibition of AKT and mTOR phosphorylation downstream of PI3K.

-

Structure-Activity Relationship (SAR) Studies: The carbaldehyde group at the 3-position is a reactive handle that can be readily modified to synthesize a library of analogues. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of promising analogues in preclinical animal models of cancer.

Hypothetical Experimental Workflow for Biological Evaluation

The following outlines a logical workflow for the initial biological characterization of this compound.

Caption: Experimental workflow for biological characterization.

Protocol: In Vitro Anti-proliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of the compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Western Blot for PI3K Pathway Inhibition

-

Cell Treatment and Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated AKT compared to total AKT.

Conclusion

This compound is a synthetically accessible compound with significant potential as a scaffold for the development of novel kinase inhibitors. Based on robust structure-activity relationships from the existing literature, it is strongly hypothesized to function as an inhibitor of the PI3K signaling pathway. This guide provides the necessary foundational knowledge, including detailed synthetic protocols and a roadmap for biological evaluation, to encourage and facilitate further investigation into this promising molecule by the scientific community. Its exploration could pave the way for a new class of therapeutic agents targeting cancer and other diseases driven by aberrant PI3K signaling.

References

- Quinoline refers to a group of chemical compounds from the aromatic heterocyclic family that are characterized by a double-ring structure composed of a benzene ring and a pyridine ring fused to form a double-ring structure. A quinoline moiety is present in numerous natural compounds and has a wide range of biological activity. In addition to having anticonvulsant, cardiotonic, anti-inflammatory, and analgesic properties, quinoline has been shown to be active against bacteria, fungi, parasites, worms, and other organisms. Quinoline derivatives possess high potential anticancer activity through a variety of mechanisms. (Source: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH)

- Treatment of quinolines 16 with morpholine in the presence of catalytic amount of dimethylaminopyridine gave 2-morpholinoquinoline-3-carbaldehydes 26a–d.

- Treatment of quinolines 16 with morpholine in the presence of catalytic amount of dimethylaminopyridine gave 2-morpholinoquinoline-3-carbaldehydes 26a–d.

- Experimental. A Vilsmeier-Haack adduct prepared from phosphorus oxytrichloride (6.5 ml, 70 mmol) and N,N-dimethylformamide (2.3 ml, 30 mmol) at 273 K was added N-(3-tolyl)acetamide (1.49 g, 10 mmol). The mixture was heated at 353 K for 15 h. The mixture was poured onto ice; the white product was collected and dried. The compound was purified by recrystallization from a petroleum ether/ethyl acetate mixture. (Source: 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC - NIH)

- Phosphatidylinositide-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have recently been identified as potential cancer targets. In our work, a new family of quinoline analogues was designed, developed, and evaluated as dual inhibitors of PI3Kδ/mTOR. (Source: PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed)

- 7-METHYL-2-MORPHOLIN-4-YL-QUINOLINE-3-CARBALDEHYDE (CAS 400067-02-9) information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. (Source: 7-METHYL-2-MORPHOLIN-4-YL-QUINOLINE-3-CARBALDEHYDE - ChemicalBook)

- The Vilsmeier-Haack reaction is an important method for the synthesis of various aromatic aldehydes and α-β-unsaturated aldehydes. (Source: The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR))

- 7-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde (CAS 400067-02-9) (Source: 7-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde | CAS 400067-02-9 | SCBT)

- Phosphoinositide-3-kinases (PI3Ks) are lipid kinases responsible for the generation of the second messenger phosphatidylinositol (3,4,5) triphosphate (PIP3) from the substrate phosphatidylinositol (4,5) biphosphate (PIP2) leading to phosphorylation of Akt and subsequent progression of cell differentiation, proliferation, motility, and survival. (Source: Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed Central)

- Inhibition of PI3Kδ has been proved to be an efficacious strategy for the treatment of hematological malignancies where the PI3K/Akt signaling pathway is hyperactive. Herein, a series of quinazoline derivatives bearing acrylamide fragment were prepared using

The Quinoline-3-Carbaldehyde Scaffold: A Cornerstone in Medicinal Chemistry and Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Aldehyde with Profound Impact

Within the vast and intricate world of heterocyclic chemistry, certain molecular frameworks emerge as cornerstones of innovation, their versatility and inherent bioactivity paving the way for groundbreaking discoveries. The quinoline ring system, a fusion of benzene and pyridine, is one such privileged scaffold, long recognized for its prevalence in nature and its central role in a multitude of pharmaceuticals.[1] This guide, however, delves deeper into a specific and highly reactive derivative: quinoline-3-carbaldehyde . Far from being a mere synthetic intermediate, this molecule represents a critical nexus of historical discovery, elegant chemical synthesis, and profound pharmacological significance. Its unassuming aldehyde functional group at the 3-position unlocks a world of chemical transformations, making it a powerful building block for the creation of diverse molecular architectures with significant therapeutic potential. This technical guide aims to provide a comprehensive overview of the discovery, synthesis, and multifaceted significance of quinoline-3-carbaldehydes, offering field-proven insights and detailed methodologies for professionals engaged in the vanguard of drug discovery and chemical research.

I. Genesis of a Scaffold: A Historical and Synthetic Perspective

The journey of quinoline chemistry began in 1834 with its isolation from coal tar, but the deliberate synthesis of its derivatives soon followed, driven by the burgeoning dye industry and the quest for novel therapeutic agents.[2] While the precise first synthesis of an unsubstituted quinoline-3-carbaldehyde is not prominently documented, the foundational methods for constructing the quinoline core laid the groundwork for accessing such derivatives.

Foundational Synthetic Strategies for the Quinoline Core

Several classic "named" reactions provide access to the quinoline scaffold, each with its own mechanistic nuances and synthetic utility. While not all directly yield the 3-carbaldehyde, they are fundamental to understanding the broader context of quinoline synthesis.

-

The Friedländer Synthesis (1882): This venerable reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone.[3][4] The reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[5] The choice of the methylene-containing reactant directly influences the substitution pattern at the 2- and 3-positions of the resulting quinoline.

-

The Combes Quinoline Synthesis (1888): In this method, an aniline is reacted with a β-diketone under acidic conditions.[6] The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline.[7]

-

The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce quinolines.[8][9] It is a versatile method that allows for the synthesis of a wide range of substituted quinolines.

The Vilsmeier-Haack Reaction: A Gateway to 2-Chloroquinoline-3-carbaldehydes

A pivotal moment in the specific synthesis of quinoline-3-carbaldehydes arrived with the application of the Vilsmeier-Haack (V-H) reaction. This powerful formylation method has become the workhorse for the efficient, one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides.[1][10] The resulting products are not only valuable in their own right but also serve as versatile intermediates for further chemical elaboration.

The V-H reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10] The reaction proceeds through a double formylation of the N-arylacetamide, followed by an intramolecular cyclization and subsequent elimination to furnish the 2-chloro-3-formylquinoline.[10]

Pim-1 kinase is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in promoting cell survival and proliferation while inhibiting apoptosis. [11][12]Consequently, it has emerged as an attractive target for cancer therapy. Several quinoline-based compounds have been identified as potent inhibitors of Pim-1 kinase. [2][13]These inhibitors often interact with the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream targets.

Tipifarnib: A Clinical Success Story

A prominent example of a quinoline-based drug that has progressed through clinical trials is Tipifarnib . [14]This farnesyltransferase inhibitor, while not a direct derivative of the 3-carbaldehyde, features a quinolinone core, underscoring the therapeutic relevance of this heterocyclic system. [10]Tipifarnib inhibits the farnesyltransferase enzyme, which is crucial for the post-translational modification and membrane localization of Ras proteins, key players in oncogenic signaling. [15]By preventing Ras farnesylation, Tipifarnib disrupts downstream signaling pathways, such as the Raf-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis. [15] Tipifarnib has shown promising clinical activity in patients with certain types of cancer, particularly head and neck squamous cell carcinoma (HNSCC) harboring HRAS mutations. [1][16]

| Clinical Trial Identifier | Indication | Key Findings | Reference |

|---|---|---|---|

| NCT03719690 (AIM-HN) | Recurrent/Metastatic HRAS-mutant HNSCC | Objective response rate of 29% in second-line treatment. | [16] |

| NCT02383927 (RUN-HN) | Recurrent/Metastatic HRAS-mutant HNSCC | Objective response rate of 50% in patients with high variant allele frequency. | [17] |

| Phase 2 Investigator-Sponsored Trial | Relapsed/Refractory HRAS-mutant Urothelial Carcinoma | Overall response rate of 38%. | |

IV. Experimental Protocols: A Practical Guide

The following protocols are provided as a representative guide for the synthesis and derivatization of quinoline-3-carbaldehydes. Researchers should always adhere to standard laboratory safety procedures and may need to optimize these conditions for specific substrates.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures. [18][19] Materials:

-

4-Methylacetanilide (p-acetotoluidide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add 4-methylacetanilide (1 mmol) and anhydrous DMF (3 mmol).

-

Cool the mixture in an ice bath with constant stirring for 20 minutes.

-

Slowly add phosphorus oxychloride (15 mmol) dropwise to the cooled mixture via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Characterization Data for 2-chloro-6-methylquinoline-3-carbaldehyde:

-

¹H NMR (CDCl₃, δ): 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃). [19]* IR (KBr, cm⁻¹): ~1690 (C=O stretching of aldehyde), ~2820, ~2730 (C-H stretching of aldehyde). [18]

Synthesis of a Quinoline-3-carbaldehyde Schiff Base

This is a general procedure for the synthesis of Schiff bases from quinoline-3-carbaldehydes. [20][21] Materials:

-

2-Chloroquinoline-3-carbaldehyde derivative (1 equivalent)

-

Substituted aniline (1 equivalent)

-

Ethanol or Ethyl Acetate

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

-

Add the substituted aniline (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst (this may not be necessary for all substrates).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate).

Synthesis of a Quinoline-3-carbaldehyde Hydrazone

This is a general protocol for the synthesis of hydrazones. [22][23] Materials:

-

2-Chloroquinoline-3-carbaldehyde derivative (1 equivalent)

-

Hydrazine or a substituted hydrazine (e.g., phenylhydrazine) (1 equivalent)

-

Ethanol

Procedure:

-

Suspend or dissolve the 2-chloroquinoline-3-carbaldehyde derivative (1 equivalent) in ethanol in a round-bottom flask.

-

Add the hydrazine or substituted hydrazine (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for 1-24 hours, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, collect the precipitated hydrazone by vacuum filtration.

-

Wash the product with cold ethanol and dry it under vacuum.

-

Recrystallization from a suitable solvent can be performed if further purification is needed.

V. Conclusion and Future Perspectives

The quinoline-3-carbaldehyde scaffold, readily accessible through robust synthetic methods like the Vilsmeier-Haack reaction, stands as a testament to the enduring power of fundamental heterocyclic chemistry in modern drug discovery. Its synthetic versatility, allowing for the facile introduction of a wide array of functional groups and the construction of complex fused ring systems, has cemented its status as a privileged starting material. The profound pharmacological significance of its derivatives, particularly as targeted inhibitors of key oncogenic pathways, highlights the immense potential that still resides within this seemingly simple molecular framework. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the quinoline-3-carbaldehyde core is poised to remain a fertile ground for the discovery and development of the next generation of therapeutic agents. The continued exploration of this remarkable scaffold promises to yield novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately contributing to the advancement of human health.

VI. References

-

Tipifarnib - Grokipedia. (2026). Grokipedia. [Link]

-

Kura aims FDA approval with positive data for tipifarnib in pivotal trial. (2023). Clinical Trials Arena. [Link]

-

Kura Oncology Announces Positive Phase 2 Trial of Tipifarnib in HRAS Mutant Urothelial Carcinoma. (2019). GlobeNewswire News Room. [Link]

-

Lancet, D., Cortes, J. E., & Estey, E. (2007). Tipifarnib in the treatment of acute myeloid leukemia. Core Evidence, 2(1), 23–32. [Link]

-

Hassan, A., Rather, G. A., & Ganie, S. A. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. RSC advances, 14(45), 32908-32924. [Link]

-

Ho, A. L., Chau, N. G., & Bauman, J. (2020). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Journal of Clinical Oncology, 38(22), 2565-2574. [Link]

-

Anandan, S., An, D., & Gao, F. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors. ACS medicinal chemistry letters, 7(7), 681-686. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2013). International Journal of Science and Research (IJSR). [Link]

-

Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. (2021). JCO. [Link]

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. [Link]

-

FDA Grants Breakthrough Therapy Designation to Tipifarnib for Treatment of HRAS-Mutant HNSCC. (2021). Cancer Network. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & Al-Said, M. S. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic chemistry, 75, 253-267. [Link]

-

Szafranski, K., Gzella, A. K., & Wozniak, K. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules (Basel, Switzerland), 23(6), 1497. [Link]

-

An, F., & Wang, H. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(34), 57569–57585. [Link]

-

Nath, R., Chakraborty, A., & Das, L. (2022). Quinoline and quinolone having PIM-1 kinase inhibitory activity. Molecular Biology Reports, 49(12), 11847-11861. [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. (2023). National Institutes of Health. [Link]

-

SCHEME 1 The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives (2a–c) and (3a–c). (n.d.). ResearchGate. [Link]

-

Sliman, M. A., Fayed, E. A., & George, R. F. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2160171. [Link]

-

Tipifarnib. (n.d.). Wikipedia. [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

-

Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

-

Newt[10][15][16]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2019). National Institutes of Health. [Link]

-

Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (2012). Oriental Journal of Chemistry. [Link]

-

George, R. F., Fayed, E. A., & El-Kerdawy, A. M. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(21), 5029. [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

The Friedländer Synthesis of Quinolines. (2011). Wiley Online Library. [Link]

-

Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. (n.d.). ResearchGate. [Link]

-

What is Tipifarnib used for?. (2024). Patsnap Synapse. [Link]

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2021). National Institutes of Health. [Link]

-

Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (2000). National Institutes of Health. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health. [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). National Institutes of Health. [Link]

-

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]

-

Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (2016). IRIS. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ACS Publications. [Link]

-

Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2025). ResearchGate. [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Springer. [Link]

-

New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. (n.d.). ResearchGate. [Link]

-

Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. [Link]

-

Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. (2020). Taylor & Francis Online. [Link]

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Tipifarnib - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Kura aims FDA approval with positive data for tipifarnib in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. Kura Oncology Reports Positive Phase 2 Study of Tipifarnib in Chronic Myelomonocytic Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]

- 19. ajgreenchem.com [ajgreenchem.com]

- 20. orientjchem.org [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]

Mechanism of action of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile pharmacological profile.[1][2] The compound this compound represents a molecule of significant interest, integrating three key structural motifs: a methylated quinoline core, a morpholine substituent at the 2-position, and a reactive carbaldehyde at the 3-position. While direct studies on this specific molecule are not yet prevalent in published literature, an analysis of its constituent parts provides a robust foundation for hypothesizing and systematically investigating its mechanism of action.

The quinoline ring system is a well-established pharmacophore found in a plethora of synthetic compounds with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The morpholine ring, another privileged structure in medicinal chemistry, is often incorporated to improve physicochemical properties such as solubility and metabolic stability, and is a key component in several approved drugs, including kinase inhibitors.[4][5][6] The aldehyde group at the 3-position adds a unique chemical reactivity, potentially enabling covalent interactions with biological targets or serving as a synthetic handle for further derivatization.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the mechanism of action of this compound. It combines established principles of chemical biology with a logical, tiered approach to experimental validation, moving from broad phenotypic screening to specific target identification and pathway analysis.

Part 1: Postulated Mechanisms of Action and Target Classes

Based on the extensive literature on quinoline and morpholine derivatives, we can propose several high-probability mechanisms of action for this compound.

Hypothesis A: Inhibition of Protein Kinases

The fusion of a quinoline core with a morpholine moiety is a hallmark of several potent protein kinase inhibitors. The morpholine group in the successful PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1 highlights its favorability in binding within the ATP-binding pocket of kinases.

-

Rationale: Kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer and inflammatory diseases. The 2-morpholinoquinoline scaffold could serve as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

-

Potential Targets: Phosphoinositide 3-kinases (PI3Ks), mTOR, Akt, and receptor tyrosine kinases (e.g., EGFR, VEGFR).

A potential signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesis B: Antimicrobial Activity

The quinoline core is famously represented by the fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. While non-fluorinated, the core scaffold of the title compound warrants investigation into its antimicrobial potential.

-

Rationale: Quinolines can interfere with essential bacterial processes. The specific substitution pattern may confer activity against a range of Gram-positive and Gram-negative bacteria or fungi.[7]

-

Potential Targets: DNA gyrase, topoisomerase IV, or other essential bacterial enzymes.

Hypothesis C: Broad Cytotoxicity and Anticancer Activity

Numerous quinoline derivatives exhibit potent cytotoxicity against cancer cell lines through various mechanisms beyond kinase inhibition.[8][9]

-

Rationale: The planar quinoline ring system could potentially intercalate into DNA. Alternatively, it could inhibit topoisomerases, leading to DNA damage and apoptosis. Studies have shown that novel 2-morpholino-4-anilinoquinoline derivatives can induce cell cycle arrest and possess anticancer activity.[8]

-

Potential Targets: Topoisomerase I/II, DNA.

Part 2: A Tiered Experimental Roadmap for Mechanism of Action Elucidation

This section outlines a logical and efficient workflow to systematically test the proposed hypotheses. The approach is tiered to conserve resources, starting with broad screening and progressively narrowing the focus to specific targets.

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Broad Phenotypic Screening

The initial goal is to determine if the compound has any biological activity in relevant models.

Protocol 1: Cancer Cell Line Viability Assay (MTT Assay)

-

Cell Plating: Seed a panel of cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Treat the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: Target Class Identification

If the compound shows significant cytotoxicity (e.g., IC50 < 10 µM), the next step is to narrow down the potential target class.

Protocol 2: Broad Kinase Profiling

-

Rationale: To efficiently test Hypothesis A, a broad kinase panel is the most effective approach. This avoids a biased, one-by-one testing of individual kinases.

-

Methodology: Utilize a commercial service such as Eurofins' KinomeScan™ or Promega's Kinase-Glo® platform.

-

Execution:

-

Submit the compound at a single high concentration (e.g., 1 or 10 µM) for an initial screen against a panel of >400 kinases.

-

The primary screen will identify which kinases are significantly inhibited (e.g., >90% inhibition).

-

-

Data Analysis: The output will be a list of potential kinase "hits." This data is crucial for directing subsequent validation efforts.

Tier 3: Specific Target Validation and Pathway Analysis

Once high-confidence hits are identified, they must be validated through orthogonal assays.

Protocol 3: In Vitro Kinase Assay (IC50 Determination)

-

Rationale: To confirm a direct interaction between the compound and the putative kinase target and to quantify its potency.

-

Methodology: Use a recombinant purified kinase and a suitable substrate. The assay can be based on various detection methods, such as ADP-Glo™ (Promega) which measures ADP production.

-

Execution:

-

Set up kinase reactions containing the purified enzyme, substrate (peptide or protein), ATP, and a range of concentrations of the test compound.

-

Incubate for the optimized reaction time (e.g., 60 minutes).

-

Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the reaction and measure the signal (luminescence).

-

-

Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cellular Target Engagement & Pathway Modulation (Western Blot)

-

Rationale: To confirm that the compound inhibits the target kinase inside the cell and affects its downstream signaling pathway.

-

Execution:

-

Treat a relevant cell line (where the target kinase is active) with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-Akt if PI3K is the target) and a total protein antibody for that substrate as a loading control.

-

Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

-

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate level, confirms cellular target engagement and pathway inhibition.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Phenotypic Screening Results

| Cell Line/Organism | Assay Type | Endpoint | Result (IC50 / MIC in µM) |

| HepG2 (Liver Cancer) | MTT | Viability | e.g., 5.2 |

| MCF-7 (Breast Cancer) | MTT | Viability | e.g., 8.1 |

| S. aureus | Broth Dilution | Growth | e.g., >100 |

| E. coli | Broth Dilution | Growth | e.g., >100 |

Table 2: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | In Vitro IC50 (nM) | Cellular EC50 (nM) |

| PI3Kα | e.g., 98% | e.g., 50 | e.g., 250 |

| mTOR | e.g., 95% | e.g., 75 | e.g., 300 |

| DNA-PK | e.g., 80% | e.g., 400 | e.g., >1000 |

| EGFR | e.g., 15% | >10,000 | >10,000 |

Conclusion and Future Directions

The molecule this compound holds considerable potential as a pharmacologically active agent. Its structural motifs suggest a high probability of activity as a kinase inhibitor, though other mechanisms such as antimicrobial or broad cytotoxic effects cannot be discounted. The systematic, tiered experimental approach detailed in this guide provides a clear and efficient path forward for any research team seeking to uncover its precise mechanism of action. By progressing from broad phenotypic assays to specific, hypothesis-driven target validation, researchers can confidently identify the compound's biological targets and its impact on cellular pathways. This foundational work is a critical prerequisite for any further preclinical and clinical development efforts.

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. PubMed. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available at: [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

-

7-Methylquinoline-3-carbaldehyde | C11H9NO. PubChem. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Introduction: The Quinoline Scaffold, a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] First isolated from coal tar in 1834, the quinoline nucleus is integral to numerous natural products (e.g., Cinchona alkaloids like quinine) and synthetic therapeutic agents.[1] Its synthetic versatility allows for the strategic functionalization at various positions, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[1][2]

Quinoline-based compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes like protein kinases and topoisomerases to the disruption of DNA integrity and the induction of cellular apoptosis.[3][6][7] The initial stages of developing these compounds into viable drug candidates rely heavily on a robust and systematic series of preliminary in vitro studies. This guide provides a technical framework for these essential evaluations, emphasizing the causal logic behind experimental choices and presenting validated protocols to ensure data integrity.

Part I: Foundational Cytotoxicity and Antiproliferative Assays

The initial and most critical step in evaluating any potential therapeutic agent is to determine its fundamental effect on cell viability and proliferation. This primary screening provides the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency that informs dose selection for all subsequent mechanistic studies. A multi-assay approach is recommended to mitigate the risk of compound interference and to obtain a more holistic view of the cytotoxic versus cytostatic effects.

Logical Workflow for Initial Screening

The evaluation process should follow a logical progression from broad cytotoxicity screening to more specific assays that elucidate the nature of cell death or growth inhibition.

Caption: General experimental workflow for anticancer assessment.[3]

Key Assays for Assessing Cell Viability

Choosing the right assay depends on the anticipated mechanism of the compound. It is often prudent to use at least two methods based on different principles to validate the results.

-

Metabolic Activity Assay (MTT): This widely used colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is quantifiable by spectrophotometry.[8]

-

Total Biomass Quantification (Sulforhodamine B - SRB): The SRB assay is a colorimetric assay that estimates cell density by staining total cellular protein with the sulforhodamine B dye.[3] This method is independent of metabolic activity and is less prone to interference from reducing compounds, offering a reliable alternative or complement to the MTT assay.

-

Membrane Integrity Assay (Lactate Dehydrogenase - LDH): The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with damaged plasma membranes.[8] This provides a direct measure of cell lysis or necrosis, distinguishing it from assays that measure metabolic slowdown or apoptosis without immediate membrane rupture.

Experimental Protocol: The MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a quinoline-based compound against a cancer cell line (e.g., A549 lung cancer cells).[9]

-

Cell Seeding: Seed A549 cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the quinoline compound in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound-containing medium to the wells in triplicate. Include untreated control wells (vehicle only) and blank wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different derivatives and benchmarking against standard drugs.[8][10]

| Compound | Cell Line | IC50 (µM) ± SD (48h) | Selectivity Index (SI)* |

| Quinoline-A | A549 (Lung) | 5.34 ± 0.45 | 11.2 |

| Quinoline-A | MCF-7 (Breast) | 1.38 ± 0.21 | 43.1 |

| Quinoline-A | HCT-116 (Colon) | 5.21 ± 0.62 | 11.4 |

| Quinoline-B | A549 (Lung) | 10.2 ± 1.1 | 5.8 |

| Doxorubicin | A549 (Lung) | 6.22 ± 0.78 | - |

| Normal Cell Line | |||

| Quinoline-A | HFF-1 (Fibroblast) | 59.5 ± 4.5 | - |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Part II: Elucidating the Mechanism of Action (MOA)

Once the cytotoxic potential of a quinoline compound is established, the next crucial phase is to investigate how it exerts its effects. This involves a series of targeted assays designed to probe specific cellular pathways and events.

A. Anticancer Mechanisms

The anticancer effects of quinoline derivatives are often multifaceted, involving the induction of programmed cell death, halting the cell division cycle, and inhibiting key signaling pathways.[3][11]

Apoptosis is a controlled, programmed form of cell death that is a primary target for many anticancer therapies.[8] Distinguishing apoptosis from necrosis is vital, as necrosis can lead to inflammation.

-

Causality: Effective anticancer agents should ideally trigger the intrinsic or extrinsic apoptotic pathways within cancer cells, leading to their clean and efficient removal without inducing an inflammatory response. The Annexin V/PI assay is the gold standard for this purpose. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).

Workflow for Apoptosis Detection

Caption: Workflow for the Annexin V / PI apoptosis assay.[8]

-

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry [8]

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.

-

Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization. This is critical to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the pooled cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Add 400 µL of 1X binding buffer and analyze immediately using a flow cytometer. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Many quinoline compounds exert their antiproliferative effects by causing cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12][13]

-

Causality: By analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M), we can determine if a compound inhibits cell proliferation by blocking this fundamental process. This is achieved by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring fluorescence intensity, which is proportional to DNA content.

Cancer cells often have a higher basal level of reactive oxygen species (ROS) than normal cells, making them more vulnerable to agents that further increase oxidative stress.[7] Some quinoline derivatives have been shown to induce apoptosis by elevating intracellular ROS levels.[7][14]

-

Causality: Measuring the generation of ROS can reveal a key upstream mechanism of cytotoxicity. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a reliable tool for this. It is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

-

Protocol: Intracellular ROS Measurement [7]

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the quinoline compound for a predetermined time (e.g., 6, 12, or 24 hours).

-

Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.

-

Measurement: Wash the cells again to remove excess probe. Add 100 µL of PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates a rise in intracellular ROS.

-

Quinoline derivatives frequently target enzymes that are critical for cancer cell survival and proliferation, such as topoisomerases and protein kinases in pathways like PI3K/Akt/mTOR.[3][11]

-

Causality: Identifying the specific molecular target is the ultimate goal of mechanistic studies. While comprehensive kinase profiling is a later-stage activity, preliminary evidence can be gathered using in vitro enzyme inhibition assays or by observing the phosphorylation status of key pathway proteins via Western blotting. For instance, a reduction in phosphorylated Akt (p-Akt) after treatment would suggest inhibition of the PI3K/Akt pathway.[11] Some quinolines are also known to function as DNA intercalating agents or inhibitors of DNA-acting enzymes like DNA methyltransferases.[6][16]

Signaling Pathway Targeted by Quinoline Compounds

Caption: Quinoline compounds can inhibit key cancer signaling pathways like PI3K/Akt.[11]

B. Antimicrobial & Antimalarial Mechanisms

The evaluation of quinoline compounds for infectious diseases follows a similar pipeline, starting with screening for activity and then proceeding to mechanistic investigation.

-

Causality: The first step is to determine if a compound has activity against clinically relevant bacteria or fungi and to quantify this activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][17]

-

Protocol: Broth Microdilution for MIC Determination [4]

-

Prepare a two-fold serial dilution of the quinoline compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[2]

-

Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

-

Causality: Malaria drug discovery requires screening against the parasite Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains, to identify compounds that can overcome existing resistance mechanisms.[18][19] The SYBR Green I assay is a high-throughput method that relies on the fluorescence of the SYBR Green I dye upon binding to parasitic DNA, allowing for the quantification of parasite proliferation.[20]

-

Antimicrobial MOA: For antibacterial quinolones, a common mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[21] This can be confirmed using commercially available enzyme inhibition kits.

-

Antimalarial MOA: A primary mechanism for many quinoline antimalarials, including chloroquine, is the inhibition of heme detoxification.[22][23] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. It detoxifies this heme by polymerizing it into hemozoin. Compounds that inhibit this process can be identified using a β-hematin inhibition assay.[24]

Part III: Advanced In Vitro Characterization

Beyond primary activity and mechanism, further studies are needed to understand the therapeutic potential and guide the optimization of lead compounds.

Structure-Activity Relationship (SAR) Studies

-

Causality: SAR studies are fundamental to medicinal chemistry. By synthesizing and testing a series of structurally related analogs, researchers can determine which chemical moieties are responsible for biological activity.[2] For example, SAR studies might reveal that adding a methoxy group at position 6 and a specific substitution at position 4 enhances anticancer activity, guiding the design of more potent future compounds.[2][25]

Drug Combination Studies

-

Causality: In many diseases, particularly cancer and infectious diseases, combination therapy is the standard of care. It is therefore crucial to assess whether a new quinoline compound acts synergistically (the combined effect is greater than the sum of individual effects) or antagonistically with existing drugs. The Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay, is used to quantify these interactions.[4][17] An FIC index < 0.5 typically indicates synergy.

Conclusion and Future Directions

The preliminary in vitro evaluation of quinoline-based compounds is a systematic, multi-step process that forms the bedrock of their development as potential therapeutic agents. This journey begins with broad screening to establish potency (IC50) and cytotoxicity, followed by a deep dive into the specific mechanisms of action, whether it be inducing apoptosis in cancer cells, inhibiting bacterial DNA gyrase, or blocking heme detoxification in the malaria parasite.

The data generated from these assays, when interpreted through the lens of Structure-Activity Relationships, provides a powerful feedback loop for medicinal chemists to rationally design and synthesize optimized derivatives. Promising compounds identified through this rigorous in vitro funnel, demonstrating high potency, favorable selectivity, and a well-defined mechanism of action, become strong candidates for advancement into more complex cellular models, ADMET profiling, and eventual in vivo efficacy studies.

References

- Benchchem. (n.d.). Assessing the Anticancer Activity of Quinoline Compounds.

- Benchchem. (n.d.). Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.

- Singh, V. K., et al. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.

-

Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

- (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.

-

Abreu, P. A. R., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

-

Nqoro, X., et al. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Retrieved from [Link]

- Sang, Z., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry.

-

Jonet, A., et al. (n.d.). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers. ResearchGate. Retrieved from [Link]

-

Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. Retrieved from [Link]

- Benchchem. (n.d.). Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines.

-

Çevik, U. A., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]

- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Rani, P., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Applied Biology & Biotechnology.

-

Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

-

Singh, S., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

- (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.

-

Wang, C., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Retrieved from [Link]

-

Sławiński, J., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]

-

(n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

- (2025). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.

-

Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar. Retrieved from [Link]

-

Gomaa, A. M., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports. Retrieved from [Link]

-

Hashemi, S. M., et al. (2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports. Retrieved from [Link]

- (n.d.). Quinine.

-

Chen, H., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. Retrieved from [Link]

-

(n.d.). Structures of some quinoline-based pharmacologically active compounds. Retrieved from [Link]

-

Miller, T. R., et al. (2010). In vitro studies on a class of quinoline containing histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Tucker, T. A., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences. Retrieved from [Link]

-

(2025). DNA Recognition by Quinoline Antibiotics: Use of Base-Modified DNA Molecules to Investigate Determinants of Sequence-Specific Binding of Luzopeptin. Retrieved from [Link]

-

(2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Retrieved from [Link]

-

(2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Retrieved from [Link]

-

Fox, K. R., et al. (2000). DNA recognition by quinoline antibiotics: use of base-modified DNA molecules to investigate determinants of sequence-specific binding of luzopeptin. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

-

(2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. Retrieved from [Link]

-

Zhang, X., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Journal of Cancer. Retrieved from [Link]

-

Patel, R., et al. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Bioorganic Chemistry. Retrieved from [Link]

-

(2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. Retrieved from [Link]

-

(n.d.). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]

-

Singh, T., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. Retrieved from [Link]

-

(n.d.). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Retrieved from [Link]

-

Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. Retrieved from [Link]

-

(n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Lal, N., et al. (2018). Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. Parasitology International. Retrieved from [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]